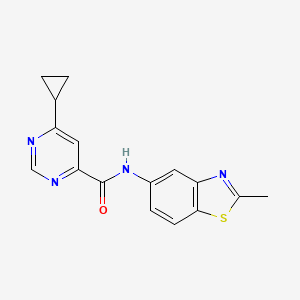

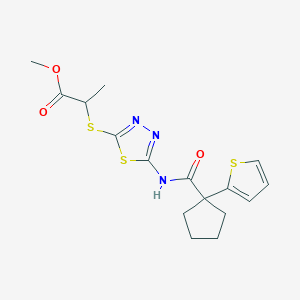

![molecular formula C21H18FN3O3S B2861786 N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941880-37-1](/img/structure/B2861786.png)

N-(3-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

カタログ番号 B2861786

CAS番号:

941880-37-1

分子量: 411.45

InChIキー: LBIYIFLLRAHDKN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .

Synthesis Analysis

Thiazoles can be synthesized through the reaction of α-haloketones and thioamides. In the pharmaceutical industry, thiazoles are often synthesized through Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones, thioamides, and a dehydrogenation agent .Molecular Structure Analysis

The molecular structure of thiazoles includes a five-membered ring containing one nitrogen atom and one sulfur atom. The presence of these heteroatoms in the ring contributes to the chemical properties of thiazoles .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions and additions. The reactivity of a thiazole can be influenced by the presence of substituents on the ring .Physical And Chemical Properties Analysis

Thiazoles are typically yellowish or colorless liquids that have a pyridine-like odor. They are polar due to the presence of nitrogen and sulfur atoms in the ring, and they can participate in hydrogen bonding .科学的研究の応用

Synthesis and Antimicrobial Study

- Fluoroquinolone-based 4-thiazolidinones have been synthesized from a lead molecule involving reactions with thionyl chloride and hydrazine hydrate, followed by condensation and reaction with N-(4-methoxyphenyl) piperazine and thioglycolic acid, showing antifungal and antibacterial activities (Patel & Patel, 2010).

Synthesis and Cytotoxic Activity

- Pyrazolo[1,5-a]pyrimidines and Schiff bases , derived from the reaction of specific carboxamides with ethyl acetoacetate and other compounds, were evaluated for cytotoxicity against human cancer cell lines, highlighting the synthesis route's relevance for generating potentially bioactive molecules (Hassan et al., 2015).

Fluorescent Dyes Development

- Research on N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes demonstrates the utility of structural manipulation in creating compounds with specific optical properties, useful in materials science and bioimaging (Witalewska et al., 2019).

Structural Characterization

- The synthesis and characterization of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea show the importance of X-ray diffraction and quantum chemical calculations in understanding the molecular structure and properties of novel compounds (Saeed et al., 2010).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c1-28-15-7-5-12(6-8-15)19(26)25-21-24-18-16(9-10-17(18)29-21)20(27)23-14-4-2-3-13(22)11-14/h2-8,11,16H,9-10H2,1H3,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIYIFLLRAHDKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

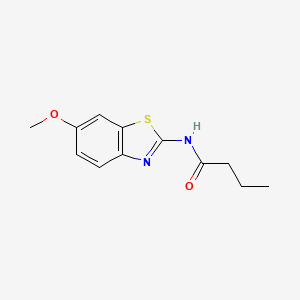

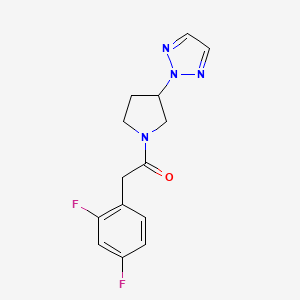

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2861704.png)

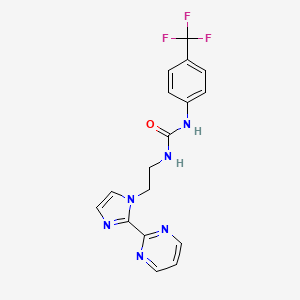

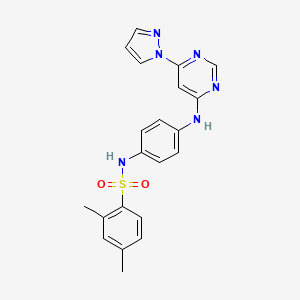

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2861705.png)

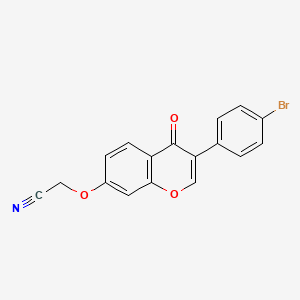

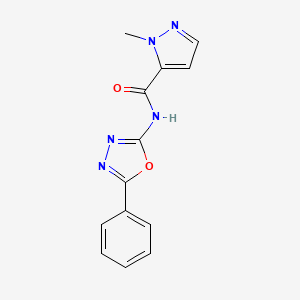

![Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2861709.png)

![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)

![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide](/img/structure/B2861716.png)

![N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2861724.png)